molecular formula C14H9F3OS B8182027 S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate

S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate

Cat. No.: B8182027
M. Wt: 282.28 g/mol
InChI Key: IWAUFDGEGMXCJB-UHFFFAOYSA-N
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Description

S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate: is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carbothioate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of a biphenyl derivative with a trifluoromethylating agent such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . The reaction conditions often include the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate is used as a building block in the synthesis of more complex organofluorine compounds. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate is used in the development of agrochemicals and specialty chemicals. Its properties can improve the efficacy and environmental profile of these products .

Mechanism of Action

The mechanism by which S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological or chemical activities. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    Trifluoromethylbenzene: Similar in structure but lacks the biphenyl and carbothioate groups.

    Trifluoromethylphenyl sulfide: Contains a trifluoromethyl group and a sulfur atom but differs in the overall structure.

Uniqueness: S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate is unique due to its combination of a trifluoromethyl group with a biphenyl structure and a carbothioate functional group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

S-(trifluoromethyl) 4-phenylbenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3OS/c15-14(16,17)19-13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAUFDGEGMXCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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